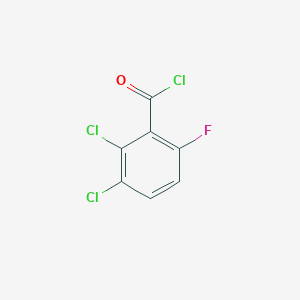

2,3-Dichloro-6-fluorobenzoyl chloride

Description

2,3-Dichloro-6-fluorobenzoyl chloride is a polysubstituted aromatic acyl chloride that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive benzoyl chloride moiety combined with a specific arrangement of chlorine and fluorine atoms on the aromatic ring, makes it a valuable precursor in various chemical transformations.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-fluorobenzoyl Chloride nih.gov

| Property | Value |

|---|---|

| IUPAC Name | 2,3-dichloro-6-fluorobenzoyl chloride |

| Molecular Formula | C₇H₂Cl₃FO |

| Molecular Weight | 227.4 g/mol |

| CAS Number | 886497-44-5 |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)Cl)Cl)Cl |

| InChI Key | MQOLEIVNYIGJTH-UHFFFAOYSA-N |

Halogenated benzoyl chlorides are a class of acylating agents widely employed in organic synthesis. The benzoyl chloride group itself is highly reactive and readily participates in nucleophilic acyl substitution reactions. gunjalindustries.com This reactivity allows for the straightforward synthesis of esters, amides, and ketones, which are fundamental structures in pharmaceuticals, agrochemicals, and materials science. gunjalindustries.comlibretexts.org

The presence of halogen substituents on the aromatic ring modulates the reactivity of the acyl chloride and provides additional functional handles for further chemical modification. These compounds are common starting materials for Friedel-Crafts acylation reactions, where the benzoyl group is attached to another aromatic ring. pearson.com Furthermore, they serve as crucial intermediates in the production of dyes, plastic additives, and various pharmaceutical agents. gunjalindustries.comorgsyn.org The synthesis of these compounds can be achieved through various methods, including the chlorination of corresponding benzaldehydes or the reaction of benzoic acids with chlorinating agents like thionyl chloride. libretexts.orggoogle.com

The incorporation of fluorine and chlorine atoms into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. Each halogen imparts distinct properties to a molecule that can be leveraged in chemical design.

Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties. acs.org Key effects include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolically vulnerable sites in a drug molecule, thereby increasing its half-life and bioavailability. nih.govnih.gov

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins, potentially enhancing binding affinity and selectivity. researchgate.netresearchgate.net

Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govresearchgate.net This property is crucial for the absorption and distribution of drugs. nih.gov

Chlorine: Chlorine, while less electronegative than fluorine, is also a common substituent that significantly influences molecular properties. It is larger and more polarizable than fluorine. Its presence on an aromatic ring can:

Modulate Electronic Properties: As an electron-withdrawing group, chlorine affects the pKa of nearby functional groups and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.

The specific substitution pattern of both fluorine and chlorine in 2,3-Dichloro-6-fluorobenzoyl chloride creates a unique electronic environment on the aromatic ring, influencing the reactivity of the acyl chloride and the potential biological activity of its derivatives.

Research involving substituted acyl chlorides is driven by the demand for novel molecules in various industrial sectors. Key research trends include:

Development of Novel Synthesis Methods: There is a continuous effort to develop more efficient, cost-effective, and environmentally benign methods for producing substituted benzoyl chlorides. This includes two-step chlorination processes and methods aimed at improving yield and reducing by-products. patsnap.com For instance, patents describe processes for preparing compounds like 2,4-dichloro-5-fluorobenzoyl chloride from readily available materials like 2,4-dichlorofluorobenzene. google.com

Application as Building Blocks: Substituted benzoyl chlorides are indispensable building blocks. The market for related compounds, such as 2-Chloro-6-Fluorobenzyl Chloride, is growing due to their critical role as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for neurological disorders and cancers. pmarketresearch.com

Green Chemistry Initiatives: Reflecting a broader industry trend, research is focusing on sustainable synthesis routes. This includes the use of greener reagents, solvent-free reactions, and catalytic processes to minimize environmental impact. pmarketresearch.com

While specific, peer-reviewed research articles focusing solely on 2,3-Dichloro-6-fluorobenzoyl chloride are not abundant in the public domain, its academic and industrial relevance can be inferred from its availability from chemical suppliers and its inclusion in chemical databases. nih.govbldpharm.com Its structure suggests it is a valuable intermediate for synthesizing highly substituted aromatic compounds. The combination of three halogen atoms and a reactive acyl chloride group makes it a precursor for creating complex molecules with potential applications in medicinal chemistry and materials science. For instance, related di- and tri-halobenzoyl compounds are used to prepare various benzoyl cyanides, which are important chemical intermediates. googleapis.com The specific arrangement of substituents in 2,3-Dichloro-6-fluorobenzoyl chloride offers a unique scaffold for creating derivatives with precisely controlled steric and electronic properties for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2,3-Dichloro-6-fluorobenzoyl chloride | C₇H₂Cl₃FO |

| 2-Chloro-6-fluorobenzoyl chloride | C₇H₃Cl₂FO |

| 2-Chloro-6-fluorobenzyl chloride | C₇H₅Cl₂F |

| 2,4-Dichloro-5-fluorobenzoyl chloride | C₇H₂Cl₃FO |

| Thionyl chloride | SOCl₂ |

| 2,3-Dichlorobenzoyl cyanide | C₈H₃Cl₂NO |

| 2,4-Dichlorofluorobenzene | C₆H₃Cl₂F |

| Benzoyl chloride | C₇H₅ClO |

Properties

IUPAC Name |

2,3-dichloro-6-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLEIVNYIGJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dichloro 6 Fluorobenzoyl Chloride

Chemo-selective Preparations and Optimization Studies

Direct Acylation Routes and Their Limitations

Direct acylation, specifically through Friedel-Crafts reactions, represents a straightforward approach to synthesizing aryl ketones and their derivatives. sigmaaldrich.com In the context of 2,3-dichloro-6-fluorobenzoyl chloride, this would theoretically involve the acylation of 1,2-dichloro-4-fluorobenzene. Acylating agents such as oxalyl chloride or phosgene (B1210022) could be used in the presence of a strong Lewis acid catalyst. sigmaaldrich.comatamanchemicals.com

However, this route is often hampered by several limitations:

Stoichiometric Catalyst Requirement: Traditional Friedel-Crafts acylations often require more than stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) because the catalyst complexes with the resulting ketone product. researchgate.netresearchgate.netlookchem.com This leads to a large volume of waste and complicates product purification.

Regioselectivity Issues: The starting arene, 1,2-dichloro-4-fluorobenzene, has multiple positions where acylation can occur. The directing effects of the chloro and fluoro substituents can lead to the formation of undesired isomers, reducing the selectivity and yield of the target compound.

Harsh Reaction Conditions: The use of strong, moisture-sensitive Lewis acids necessitates stringent anhydrous conditions and can lead to corrosive byproducts. sigmaaldrich.comresearchgate.net

Substrate Deactivation: The presence of multiple electron-withdrawing halogen substituents on the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution, making the reaction sluggish and requiring more forceful conditions. sigmaaldrich.com

Multi-step Convergent Synthesis Strategies

To overcome the limitations of direct acylation, multi-step syntheses are more commonly employed in industrial settings. A prevalent strategy begins with the side-chain chlorination of a toluene (B28343) derivative, in this case, 2,3-dichloro-6-fluorotoluene.

This process typically involves two main steps:

Side-Chain Chlorination: The methyl group of 2,3-dichloro-6-fluorotoluene is subjected to free-radical chlorination to form 2,3-dichloro-6-fluorobenzotrichloride. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netpatsnap.comprepchem.com The reaction proceeds sequentially, with the rate of each successive chlorination step decreasing. stackexchange.com Controlling the reaction conditions, such as temperature and chlorine flow, is crucial to maximize the yield of the desired trichlorinated product while minimizing partially chlorinated intermediates. researchgate.netstackexchange.com

Conversion to Acyl Chloride: The resulting 2,3-dichloro-6-fluorobenzotrichloride is then converted to the final acyl chloride. This is commonly achieved through partial hydrolysis with a controlled amount of water. patsnap.comgoogle.com Catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are often used to facilitate this transformation. patsnap.comgoogle.comgoogle.com An alternative method involves reacting the benzotrichloride (B165768) derivative with the corresponding benzoic acid, a process also catalyzed by Lewis acids. google.comgoogle.com

Catalysis in the Synthesis of 2,3-Dichloro-6-fluorobenzoyl Chloride

Catalysis is fundamental to the efficient synthesis of 2,3-dichloro-6-fluorobenzoyl chloride, influencing reaction rates, selectivity, and environmental impact.

Homogeneous and Heterogeneous Catalytic Approaches

Both homogeneous and heterogeneous catalysts are utilized in the synthesis pathways.

Homogeneous Catalysis: This is the most traditional approach. Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are widely used. google.com In direct acylation, they activate the acylating agent. sigmaaldrich.com In the multi-step route, they are primarily used to catalyze the hydrolysis of the benzotrichloride intermediate to the benzoyl chloride. patsnap.comgoogle.com While effective, these catalysts are used in large quantities, are sensitive to moisture, and can be difficult to separate from the reaction mixture, leading to significant waste streams. researchgate.netlookchem.com

Heterogeneous Catalysis: To address the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. acs.org These materials, which exist in a different phase from the reactants, can be easily filtered and reused, are generally less corrosive, and reduce waste. acs.orgwikipedia.org Examples include zeolites, acid-treated clays (B1170129) (like Fe-K10 montmorillonite), and metal oxides supported on porous materials like MCM-41. acs.orgwikipedia.orgnih.gov These have shown high activity in Friedel-Crafts acylation reactions and represent a greener alternative to traditional Lewis acids. acs.org For the hydrolysis step, solid superacids based on ferric ions have also been developed. patsnap.comgoogle.com

Novel Catalyst Development and Performance Evaluation

The development of novel catalysts aims to improve efficiency, selectivity, and sustainability.

Recent advancements include:

Composite Zeolite Solid Superacids: These catalysts are designed for reactions like the formation of benzotrichloride intermediates from dichlorofluorobenzene and carbon tetrachloride. google.com They offer the benefits of easy separation and reusability. google.com

Metal-Organic Frameworks (MOFs): MOFs like IRMOF-8 and HKUST-1 are highly porous materials that can act as efficient heterogeneous catalysts for Friedel-Crafts acylation, sometimes requiring only a small catalytic amount (1-5 mol%) without needing an inert atmosphere. researchgate.netwikipedia.org

Composite Catalysts: For the hydrolysis of benzotrichloride intermediates, composite catalysts such as a mixture of FeCl₃ and ZnCl₂ have been shown to significantly improve the efficiency and yield of the reaction compared to using a single catalyst. google.com

The performance of these novel catalysts is evaluated based on conversion rates, selectivity towards the desired product, and their ability to be recycled and reused over multiple reaction cycles.

Interactive Data Table: Comparison of Catalytic Systems

| Catalyst System | Type | Key Advantages | Typical Application |

|---|---|---|---|

| AlCl₃ / FeCl₃ | Homogeneous Lewis Acid | High reactivity, low cost | Friedel-Crafts Acylation, Hydrolysis of Benzotrichlorides |

| Zeolites (e.g., HZSM-5) | Heterogeneous Solid Acid | Reusable, non-corrosive, shape-selective | Friedel-Crafts Acylation |

| Metal-Organic Frameworks (MOFs) | Heterogeneous | High surface area, tunable porosity, mild conditions | Friedel-Crafts Acylation |

| FeCl₃ + ZnCl₂ | Homogeneous Composite | Synergistic effect, improved hydrolysis efficiency | Hydrolysis of Benzotrichlorides |

| Ferric Solid Superacid | Heterogeneous Solid Acid | Reusable, reduced waste | Hydrolysis of Benzotrichlorides |

Influence of Catalytic Systems on Reaction Kinetics and Yields

The choice of catalyst directly impacts the reaction kinetics and final product yield.

In the side-chain chlorination step, the reaction is typically radical in nature and initiated by UV light or chemical initiators rather than being traditionally catalyzed. acs.org However, the kinetics are influenced by temperature, with successive chlorination steps becoming progressively slower. stackexchange.com

In direct acylation, heterogeneous catalysts like zeolites can significantly improve yields and selectivity compared to homogeneous Lewis acids by preventing side reactions and simplifying product work-up. acs.org For example, in the acylation of arenes, yields can increase substantially while allowing for the catalyst to be recycled.

For the hydrolysis of the benzotrichloride intermediate, the catalyst plays a crucial role. Using a composite catalyst system like FeCl₃ + ZnCl₂ can accelerate the reaction and push the equilibrium towards the product, resulting in higher yields (e.g., >95%) and shorter reaction times compared to using FeCl₃ alone. google.com Similarly, solid superacids can provide high yields (around 90%) while offering the advantages of heterogeneous catalysis. patsnap.comgoogle.com The reaction temperature for hydrolysis is also a key kinetic parameter, often maintained between 60°C and 140°C depending on the specific catalyst used. google.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 2,3-dichloro-6-fluorobenzoyl chloride is pivotal in minimizing the environmental footprint of its manufacturing process. These principles guide the development of chemical pathways that are safer, more efficient, and less polluting. A plausible and common synthetic route to 2,3-dichloro-6-fluorobenzoyl chloride involves the reaction of 2,3-dichloro-6-fluorobenzoic acid with a chlorinating agent. This section will analyze this synthesis in the context of green chemistry.

Solvent-Free Reaction Conditions

Recent advancements in synthetic chemistry have demonstrated the feasibility of conducting chlorination reactions under solvent-free conditions. For the synthesis of 2,3-dichloro-6-fluorobenzoyl chloride from its corresponding benzoic acid, utilizing a liquid chlorinating agent such as thionyl chloride (SOCl₂) in excess can allow the reagent to also function as the reaction medium. This approach eliminates the need for an additional solvent, thereby reducing the environmental burden and simplifying the purification process.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Chlorination

| Parameter | Solvent-Based Reaction | Solvent-Free Reaction |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane (B109758), chloroform) or aromatic hydrocarbons (e.g., toluene) | None (excess reagent acts as solvent) |

| Waste Stream | Organic solvent waste, requiring costly and energy-intensive disposal or recycling | Gaseous byproducts (SO₂ and HCl), which can be scrubbed |

| Process Simplicity | Requires solvent removal step (e.g., distillation) | Simplified work-up, direct distillation of the product |

| Safety Concerns | Flammability and toxicity of the solvent | Corrosive and toxic nature of the chlorinating agent |

Atom Economy and Waste Minimization in Production Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

The synthesis of 2,3-dichloro-6-fluorobenzoyl chloride from 2,3-dichloro-6-fluorobenzoic acid using thionyl chloride can be represented by the following equation:

C₇H₃Cl₂FO₂ + SOCl₂ → C₇H₂Cl₃FO + SO₂ + HCl

To calculate the atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Synthesis of 2,3-Dichloro-6-fluorobenzoyl Chloride

| Compound | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2,3-dichloro-6-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Total Reactant Mass | 327.97 | |

| 2,3-dichloro-6-fluorobenzoyl chloride | C₇H₂Cl₃FO | 227.45 |

| Atom Economy (%) | | (227.45 / 327.97) * 100 ≈ 69.35% |

An atom economy of approximately 69.35% indicates that a significant portion of the reactant atoms end up as byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). While these are gaseous and can be effectively removed and neutralized through scrubbers, their formation inherently reduces the efficiency of the process from an atom economy perspective. Minimizing waste involves not only considering the byproducts of the main reaction but also any waste generated during work-up and purification. In this synthesis, the primary waste streams are the gaseous byproducts and any unreacted starting materials or reagents.

Development of Environmentally Benign Reagents and Processes

The quest for greener synthetic routes includes the development and implementation of more environmentally benign reagents. While thionyl chloride and oxalyl chloride are effective for the conversion of carboxylic acids to acyl chlorides, they are associated with the release of corrosive and toxic gases.

Alternative, greener chlorinating agents are an active area of research. For instance, the use of solid-supported reagents or catalytic systems could reduce the amount of hazardous byproducts. Another approach is to explore different synthetic pathways altogether that avoid the use of harsh chlorinating agents.

One such alternative route could be the photochlorination of 2,3-dichloro-6-fluorotoluene to form 2,3-dichloro-6-fluorobenzotrichloride, followed by controlled hydrolysis to yield the desired benzoyl chloride. This method, analogous to patented processes for similar compounds, can be more atom-economical if the side-chain chlorination is highly selective.

Table 3: Comparison of Chlorinating Agents

| Chlorinating Agent | Advantages | Disadvantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Inexpensive, volatile byproducts (SO₂, HCl) are easily removed. | Corrosive, toxic, generates acidic gases. |

| Oxalyl Chloride ((COCl)₂) | Volatile byproducts (CO, CO₂, HCl), often gives cleaner reactions. | More expensive than SOCl₂, highly toxic. |

| Phosphorus Pentachloride (PCl₅) | Highly reactive. | Solid, produces solid byproduct (POCl₃) which can complicate purification. |

| Photochlorination of Toluene Derivative | Potentially higher atom economy, avoids harsh chlorinating agents for the acid. | Requires specialized equipment (UV reactor), potential for ring chlorination as a side reaction. |

Process Intensification and Scalability in Laboratory Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of 2,3-dichloro-6-fluorobenzoyl chloride, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of process control, safety, and scalability.

In a continuous flow setup, reactants are continuously pumped through a reactor where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volume enhances heat and mass transfer, leading to improved reaction efficiency and selectivity. labmanager.com For exothermic reactions like the formation of acyl chlorides, the superior heat dissipation in flow reactors minimizes the risk of thermal runaways, a significant concern in large-scale batch production.

The scalability of a laboratory synthesis is a critical factor for its industrial viability. Batch processes often face challenges during scale-up, as the surface-to-volume ratio decreases, affecting heat transfer and mixing. labmanager.com In contrast, scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. This makes the transition from laboratory-scale synthesis to industrial production more straightforward and predictable. The continuous photochlorination of toluene derivatives, for example, can be effectively implemented in a flow reactor, allowing for safe and efficient large-scale production. rccostello.com

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 6 Fluorobenzoyl Chloride

Electrophilic Acyl Substitution Reactions

As an acyl chloride, 2,3-dichloro-6-fluorobenzoyl chloride would primarily undergo nucleophilic acyl substitution rather than electrophilic substitution on the aromatic ring. The electron-withdrawing nature of the acyl chloride group, compounded by the chloro and fluoro substituents, deactivates the aromatic ring towards electrophilic attack.

Nucleophilic Acyl Substitution Pathways

The principal reaction pathway for 2,3-dichloro-6-fluorobenzoyl chloride is expected to be nucleophilic acyl substitution. This type of reaction typically proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The high reactivity of acyl chlorides stems from the chloride ion being an excellent leaving group. The general mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the chloride ion to regenerate the carbonyl double bond. libretexts.orguomustansiriyah.edu.iq Common nucleophiles in these reactions include water, alcohols, and amines, which would lead to the formation of carboxylic acids, esters, and amides, respectively. wikipedia.org However, specific studies detailing these pathways for 2,3-dichloro-6-fluorobenzoyl chloride are not available.

Regioselectivity and Stereoselectivity in Reactions

Information regarding the regioselectivity and stereoselectivity of reactions involving 2,3-dichloro-6-fluorobenzoyl chloride is not documented in the available literature. Such considerations would be highly dependent on the structure of the reacting nucleophile. For instance, reactions with multifunctional nucleophiles could potentially exhibit regioselectivity, but no specific examples have been reported for this compound.

Reaction Kinetics and Thermodynamic Analyses

Quantitative data on the reaction kinetics and thermodynamics of 2,3-dichloro-6-fluorobenzoyl chloride are absent from the searched scientific literature. To understand its reactivity profile, kinetic studies would be necessary to determine rate constants, reaction orders, and activation energies for its reactions with various nucleophiles. Similarly, thermodynamic analyses would provide crucial information on the enthalpy and entropy changes associated with these reactions, indicating their spontaneity and equilibrium positions. For substituted benzoyl chlorides in general, electron-withdrawing substituents tend to increase the rate of nucleophilic attack. stackexchange.comrsc.org

Mechanistic Elucidation Studies

Detailed mechanistic studies that identify and characterize intermediates and transition states for reactions of 2,3-dichloro-6-fluorobenzoyl chloride have not been published. Such investigations are crucial for a deep understanding of a compound's reactivity.

Role of Intermediates and Transition States

The reactivity of substituted benzoyl chlorides can be influenced by the stability of the tetrahedral intermediate and the structure of the transition state. acs.org For 2,3-dichloro-6-fluorobenzoyl chloride, the electron-withdrawing substituents would likely have a pronounced effect on the energies of these species. However, without experimental or computational evidence, any description of specific intermediates or transition states would be conjectural.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry is a powerful tool for predicting reaction mechanisms, intermediates, and transition states. Ab initio and density functional theory (DFT) calculations could provide valuable insights into the reactivity of 2,3-dichloro-6-fluorobenzoyl chloride. Such studies on other substituted benzoyl chlorides have been performed, correlating calculated bond dissociation energies with solvolysis rates. nih.gov A search of the available literature did not yield any computational studies specifically focused on 2,3-dichloro-6-fluorobenzoyl chloride.

Influence of Solvent and Temperature on Reaction Mechanisms

The reactivity of acyl chlorides, including 2,3-dichloro-6-fluorobenzoyl chloride, is significantly influenced by the surrounding solvent and the reaction temperature. These parameters can affect reaction rates and may even alter the mechanistic pathway of a given transformation. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the benzene (B151609) ring of 2,3-dichloro-6-fluorobenzoyl chloride is expected to enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The choice of solvent plays a crucial role in the reaction mechanism. In polar aprotic solvents, such as dichloromethane (B109758) or tetrahydrofuran, the reaction with a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism. The solvent in these cases primarily serves to dissolve the reactants and does not directly participate in the reaction. However, in polar protic solvents, such as alcohols or water, the solvent molecules themselves can act as nucleophiles, leading to solvolysis reactions. The rate of these reactions is dependent on the solvent's nucleophilicity and its ability to stabilize the transition state. For instance, the hydrolysis of benzoyl chloride is a well-known example of a solvolysis reaction.

Temperature is another critical factor that governs the kinetics of reactions involving 2,3-dichloro-6-fluorobenzoyl chloride. An increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, in some cases, elevated temperatures can also lead to side reactions or decomposition of the product. Therefore, the temperature must be carefully controlled to achieve the desired outcome. For many reactions involving benzoyl chlorides, cooling the reaction mixture, often to 0°C, is a common practice to control the exothermic nature of the reaction and to minimize the formation of byproducts.

The interplay between solvent and temperature can be complex. For example, in a competitive reaction scenario where a substrate can undergo both substitution and elimination, the choice of solvent and temperature can selectively favor one pathway over the other. While specific mechanistic studies on 2,3-dichloro-6-fluorobenzoyl chloride are not extensively documented in the available literature, the general principles of acyl chloride reactivity provide a framework for predicting its behavior under various conditions.

Derivatization Pathways and Functional Group Transformations

The highly reactive acyl chloride functional group in 2,3-dichloro-6-fluorobenzoyl chloride makes it a versatile precursor for the synthesis of a wide range of derivatives. These transformations typically involve the substitution of the chloride atom by a nucleophile, leading to the formation of new functional groups.

Amidation and Esterification Reactions

Amidation and esterification are two of the most common derivatization reactions of 2,3-dichloro-6-fluorobenzoyl chloride. These reactions proceed via nucleophilic acyl substitution, where an amine or an alcohol, respectively, acts as the nucleophile.

Amidation involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with a primary or secondary amine to form the corresponding amide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent for amidation reactions is often a polar aprotic solvent like dichloromethane or diethyl ether. The reaction is generally rapid and exothermic, often requiring cooling to maintain control. nih.gov

Esterification is achieved by reacting 2,3-dichloro-6-fluorobenzoyl chloride with an alcohol. Similar to amidation, a base is often added to scavenge the HCl produced. The reaction conditions for esterification can vary depending on the reactivity of the alcohol. Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions or the use of a catalyst. researchgate.net

The following table provides representative examples of amidation and esterification reactions of substituted benzoyl chlorides, illustrating typical reaction conditions.

| Acyl Chloride | Nucleophile | Base | Solvent | Temperature | Product | Yield (%) |

| Benzoyl chloride | Aniline | Pyridine | Dichloromethane | 0°C to rt | N-Phenylbenzamide | >95 |

| 4-Nitrobenzoyl chloride | Methanol | Pyridine | Diethyl ether | rt | Methyl 4-nitrobenzoate | ~90 |

| 2-Chlorobenzoyl chloride | Benzylamine (B48309) | Triethylamine | THF | 0°C to rt | N-Benzyl-2-chlorobenzamide | 85 |

Reduction and Oxidation Chemistry

The functional group transformations of 2,3-dichloro-6-fluorobenzoyl chloride also include reduction and oxidation reactions, although oxidation of the acyl chloride group itself is less common.

Reduction of acyl chlorides to aldehydes is a valuable synthetic transformation. A well-known method for this conversion is the Rosenmund reduction . vedantu.comquora.comchemicalbook.com This reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), often with the addition of a poison like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to an alcohol. vedantu.combyjus.com The reaction is typically carried out in an inert solvent such as toluene (B28343) or xylene. vedantu.com The electron-withdrawing substituents on 2,3-dichloro-6-fluorobenzoyl chloride might influence the reactivity of the acyl chloride and the susceptibility of the resulting aldehyde to further reduction, necessitating careful control of the reaction conditions.

The following table illustrates the general conditions for the Rosenmund reduction.

| Acyl Chloride | Catalyst | Solvent | Temperature | Product |

| Benzoyl chloride | Pd/BaSO₄, Quinoline | Toluene | Reflux | Benzaldehyde |

| Acetyl chloride | Pd/BaSO₄ | Xylene | Reflux | Acetaldehyde |

Oxidation of the benzoyl chloride functional group is not a typical transformation, as the carbonyl carbon is already in a high oxidation state. Instead, oxidation reactions are more likely to occur if there are other oxidizable functional groups present in the molecule. The aromatic ring of 2,3-dichloro-6-fluorobenzoyl chloride is generally resistant to oxidation due to the presence of deactivating halogen substituents.

Spectroscopic and Structural Elucidation of 2,3 Dichloro 6 Fluorobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While direct experimental spectra for 2,3-Dichloro-6-fluorobenzoyl chloride are not widely published, the expected ¹H and ¹³C NMR data can be accurately predicted based on the known effects of substituents on a benzene (B151609) ring and data from analogous compounds. researchgate.netscielo.br

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring (H-4 and H-5).

H-5: This proton is adjacent to a chlorine atom and the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-4 (³JHH) and the fluorine atom (³JHF).

H-4: This proton is situated between a chlorine atom and the H-5 proton. It will also appear as a doublet of doublets due to coupling with H-5 (³JHH) and a smaller long-range coupling to the fluorine atom (⁴JHF).

The electron-withdrawing nature of the chlorine, fluorine, and benzoyl chloride groups will cause these protons to resonate at a relatively low field (downfield). mdpi.com

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry.

Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride group is typically found in the range of 165-170 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts determined by the attached substituents. The carbons directly bonded to the halogens (C-2, C-3, C-6) will be significantly influenced by their electronegativity and anisotropic effects. The carbon attached to the carbonyl group (C-1) will also have a distinct chemical shift. Assignments can be confirmed using two-dimensional NMR techniques like HMQC and HMBC. scielo.brmdpi.com

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| H-4 | 7.3 - 7.6 | Doublet of Doublets (dd) | ³JH4-H5, ⁴JH4-F6 |

| H-5 | 7.1 - 7.4 | Doublet of Doublets (dd) | ³JH5-H4, ³JH5-F6 |

| C=O | 165 - 170 | Singlet (in decoupled spectrum) | - |

| Aromatic Carbons | 115 - 140 | Singlets (in decoupled spectrum) | JCF couplings will be observed |

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=½) with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il For 2,3-Dichloro-6-fluorobenzoyl chloride, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-6 position.

The chemical shift of this fluorine is influenced by the ortho-substituents (the carbonyl chloride group and the C-5 proton). Based on data for o-fluorobenzoates, the signal is expected in a characteristic downfield region. nih.gov This signal will appear as a doublet of doublets due to coupling to the adjacent H-5 proton (³JFH) and the more distant H-4 proton (⁴JFH). nih.gov

While 1D NMR provides connectivity, advanced 2D NMR experiments are necessary to probe the molecule's conformation, particularly the orientation of the benzoyl chloride group relative to the aromatic ring. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between nuclei that are close to each other, typically within 5 Å. A NOESY experiment could reveal correlations between the fluorine atom at C-6 and the proton at C-5. The presence or absence of a NOE signal between the fluorine and protons of a reacting substrate could elucidate the conformational orientation of the benzoyl chloride group during a reaction. scielo.br

Variable Temperature (VT) NMR: Due to steric hindrance from the two ortho substituents (Cl at C-2 and F at C-6), rotation around the C1-C(O)Cl bond may be restricted. researchgate.net VT-NMR studies could determine the energy barrier for this rotation by observing the broadening and coalescence of signals at low temperatures. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dichloro-6-fluorobenzoyl chloride is expected to be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride functional group. This band typically appears at a high frequency, generally in the range of 1770–1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. researchgate.net Other expected characteristic bands include:

C-Cl stretches: Absorptions for the aromatic C-Cl bonds are typically found in the 1000–1100 cm⁻¹ region.

C-F stretch: A strong C-F stretching band is expected around 1200–1300 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450–1600 cm⁻¹ region correspond to the vibrations of the benzene ring.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to IR. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Aromatic ring vibrations and C-Cl stretches are typically well-defined in the Raman spectrum. acs.org

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1770 - 1815 | Very Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| C-F | 1200 - 1300 | Strong |

| C-Cl | 1000 - 1100 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. chemguide.co.uk

For 2,3-Dichloro-6-fluorobenzoyl chloride (C₇H₂Cl₂FO), the exact molecular weight can be calculated. A key feature in its mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of two chlorine atoms will result in a characteristic cluster of peaks:

M⁺: Contains two ³⁵Cl atoms.

(M+2)⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1, which is a definitive indicator for a molecule containing two chlorine atoms.

The fragmentation of the molecular ion under electron impact ionization would likely proceed through several predictable pathways: libretexts.orgyoutube.com

Loss of Cl radical: Cleavage of the C(O)-Cl bond to form the [M-Cl]⁺ ion (a benzoyl cation). This is often a very prominent peak.

Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to form a dichlorofluorophenyl cation.

Loss of Halogens from the Ring: Fragmentation of the aromatic ring itself by losing chlorine or fluorine radicals.

| Fragment Ion | Proposed Structure | Key Diagnostic Feature |

|---|---|---|

| [C₇H₂Cl₂FO]⁺ | Molecular Ion (M⁺) | Characteristic M, M+2, M+4 isotopic pattern (ratio ~9:6:1) |

| [C₇H₂ClFO]⁺ | Benzoyl Cation ([M-Cl]⁺) | Loss of 35 or 37 amu from M⁺; still contains one Cl atom (M', M'+2 pattern) |

| [C₆H₂Cl₂F]⁺ | Dichlorofluorophenyl Cation ([M-COCl]⁺) | Loss of 28 amu from the benzoyl cation; still contains two Cl atoms (M'', M''+2, M''+4 pattern) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

While a specific crystal structure for 2,3-Dichloro-6-fluorobenzoyl chloride is not publicly available, analysis of related structures, such as other halogenated benzoyl chlorides, allows for a reliable prediction of its solid-state conformation. researchgate.net Typically, the benzoyl chloride moiety tends to be planar or nearly planar to maximize conjugation between the aromatic ring and the carbonyl group. researchgate.net However, the presence of two bulky ortho substituents (chlorine at C-2 and fluorine at C-6) is expected to introduce significant steric strain. This strain would likely force the carbonyl chloride group to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. researchgate.net This twisting would be quantifiable by the dihedral angle between the plane of the aromatic ring and the plane of the C-C(O)-Cl group.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding: In the crystal structures of benzoyl chloride derivatives, the carbonyl oxygen is a primary acceptor for weak hydrogen bonds. Aromatic C–H groups can act as donors, leading to the formation of C–H···O=C interactions. These interactions, though weak, are numerous and collectively contribute to the stabilization of the crystal packing, often forming chains or sheet-like motifs.

Halogen Bonding and Halogen-Halogen Contacts: Halogen atoms (Cl and F) play a crucial role in the supramolecular assembly. Chlorine atoms, particularly when bonded to an electron-withdrawing aromatic ring, can develop a region of positive electrostatic potential known as a σ-hole on the outer axis of the C–Cl bond. nih.gov This σ-hole can engage in an attractive, directional interaction with a nucleophilic region on an adjacent molecule, such as a carbonyl oxygen or another halogen atom. This is known as a halogen bond. nih.gov

For a molecule like 2,3-dichloro-6-fluorobenzoyl chloride, several types of halogen-based interactions are anticipated:

Cl···O Halogen Bonds: The chlorine atoms on one molecule can interact with the carbonyl oxygen of a neighboring molecule. The strength of this interaction can be enhanced by the presence of electron-withdrawing fluorine atoms on the aromatic ring, which can increase the positive character of the σ-hole on the chlorine. nih.govresearchgate.net

Halogen-Halogen Contacts: Various short contacts involving chlorine and fluorine atoms, such as Cl···Cl, Cl···F, and F···F, are expected to be present. researchgate.net While interactions involving the highly electronegative fluorine are often dominated by electrostatic repulsion, they can still participate in crystal packing, primarily through dispersion forces. researchgate.net Studies on fluorinated benzoyl chlorides show that F···F and Cl···F contacts are common features in their crystal packing. researchgate.net In derivatives of 3,5-dichlorobenzoyl chloride, short Cl···Cl contacts have also been observed. researchgate.net

The combination of these diverse and weak interactions leads to complex, tightly packed crystal structures. The specific arrangement is a delicate balance between maximizing attractive forces (like C–H···O and Cl···O) and minimizing repulsive ones.

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C–H | Carbonyl Oxygen (O=C) | Forms chains or sheets, contributing to lattice stability. |

| Halogen Bond | Aromatic C–Cl | Carbonyl Oxygen (O=C) | Provides directionality and strength to the packing arrangement. |

| Halogen-Halogen Contact | Aromatic C–Cl | Aromatic C–Cl | Contributes to stabilization via dispersion and electrostatic forces. |

| Halogen-Halogen Contact | Aromatic C–Cl | Aromatic C–F | Influences molecular orientation and packing motifs. |

Conformational Analysis in the Crystalline State

The conformation of benzoyl chloride derivatives in the solid state is largely determined by the torsion angle between the plane of the aromatic ring and the plane of the acyl chloride group (–COCl). For unsubstituted benzoyl chloride, the molecule is generally planar to maximize conjugation between the π-system of the benzene ring and the carbonyl group.

However, the introduction of substituents at the ortho positions (positions 2 and 6) can induce significant steric strain. In 2,3-dichloro-6-fluorobenzoyl chloride, the presence of both a chlorine atom at position 2 and a fluorine atom at position 6 forces the acyl chloride group to twist out of the plane of the aromatic ring. Computational studies on the similarly crowded 2,6-dichlorobenzoyl chloride predict that the preferred conformation is one where the acyl group is nearly perpendicular to the ring. nih.gov This twisting minimizes the steric repulsion between the ortho-substituents and the carbonyl group.

This deviation from planarity has a significant chemical consequence: it disrupts the π-conjugation between the aromatic ring and the carbonyl group. The reduced conjugation affects the electronic properties of the molecule, including its reactivity and its UV-Vis absorption spectrum. The crystal structure of 2-fluorobenzoyl chloride shows a 'conformational lock' due to intramolecular interactions, but it is less sterically hindered than a 2,6-disubstituted analogue and remains relatively planar. nih.gov For 2,3-dichloro-6-fluorobenzoyl chloride, the steric effect of having two ortho substituents would be the dominant factor, leading to a non-planar conformation in the crystalline state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The ultraviolet-visible spectrum of a benzoyl chloride derivative arises from electronic transitions within the molecule. bioglobax.com The principal chromophore is the benzoyl group, where the π-electrons of the benzene ring are in conjugation with the carbonyl group. Two main types of electronic transitions are typically observed for such compounds in the UV region (200-400 nm):

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In substituted benzoyl chlorides, this transition corresponds to the main absorption band (often referred to as the B-band). cdnsciencepub.comresearchgate.net For benzoyl chloride itself, this band appears around 240 nm.

n → π Transitions:* This is a lower-intensity absorption that involves promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This band typically appears at longer wavelengths (around 280-290 nm for benzoyl chloride) and is often observed as a shoulder on the main π → π* peak. researchgate.net

The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the aromatic ring. Halogen atoms act as auxochromes, modifying the absorption of the primary chromophore. They exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M) via their lone pairs.

Effect of Halogen Substituents: The addition of chlorine and fluorine atoms to the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths, or "red shift") of the π → π* transition compared to benzene. This is because the resonance effect, which extends the conjugated system, generally outweighs the inductive effect. cdnsciencepub.com

Effect of Non-Planarity: As discussed in the conformational analysis, the steric hindrance in 2,3-dichloro-6-fluorobenzoyl chloride forces the carbonyl group out of the ring's plane. This loss of planarity reduces conjugation. Reduced conjugation increases the energy gap between the HOMO and LUMO, resulting in a hypsochromic shift (a shift to shorter wavelengths, or "blue shift") and a decrease in the molar absorptivity (hypochromic effect) of the π → π* band. nih.gov

Therefore, the UV-Vis spectrum of 2,3-dichloro-6-fluorobenzoyl chloride is expected to show a primary π → π* absorption band at a shorter wavelength and with lower intensity than a hypothetical planar analogue.

| Compound | λmax of B-Band (nm) | Solvent | Reference |

|---|---|---|---|

| Benzoyl chloride | 240 | Cyclohexane | cdnsciencepub.com |

| p-Chlorobenzoyl chloride | 250 | Cyclohexane | cdnsciencepub.com |

| p-Bromobenzoyl chloride | 258 | Cyclohexane | cdnsciencepub.com |

| p-Fluorobenzoyl chloride | 241 | Cyclohexane | cdnsciencepub.com |

Synthetic Utility of 2,3 Dichloro 6 Fluorobenzoyl Chloride in Advanced Organic Synthesis

Precursor in the Synthesis of Benzoic Acid Derivatives

The acyl chloride moiety of 2,3-dichloro-6-fluorobenzoyl chloride is the primary site of its reactivity, making it an excellent precursor for a variety of benzoic acid derivatives. The transformation of a benzoic acid into its corresponding benzoyl chloride, typically using an agent like thionyl chloride, is a common synthetic strategy to activate the carboxyl group for further reactions. google.com For instance, 3-bromo-2,4-dichloro-5-fluorobenzoic acid can be converted to its highly reactive acyl chloride by refluxing with thionyl chloride. google.com This activated intermediate can then readily undergo nucleophilic acyl substitution with various nucleophiles such as alcohols, amines, and carbanions to form esters, amides, and ketones, respectively.

This reactivity is fundamental in multi-step syntheses where the benzoyl moiety is a core component of the final target molecule. The process often involves the careful manipulation of reaction conditions to ensure selective reaction at the acyl chloride without disturbing the halogen substituents on the aromatic ring, which themselves can be used for further modifications in subsequent steps.

| Starting Material | Reagent | Product Class | Significance |

| 2,3-Dichloro-6-fluorobenzoic Acid (Hypothetical) | Thionyl Chloride (SOCl₂) | 2,3-Dichloro-6-fluorobenzoyl chloride | Activation of carboxylic acid |

| 2,3-Dichloro-6-fluorobenzoyl chloride | Alcohol (R-OH) | Benzoic Acid Ester | Introduction of ester functionality |

| 2,3-Dichloro-6-fluorobenzoyl chloride | Amine (R-NH₂) | Benzoic Acid Amide | Formation of amide linkage |

| 2,3-Dichloro-6-fluorobenzoyl chloride | Organometallic Reagent (e.g., Grignard) | Ketone | Carbon-carbon bond formation |

Building Block for Fluoroquinolone Intermediates (excluding biological activity)

Substituted benzoyl halides are critical intermediates in the synthesis of quinolonecarboxylic acids, a class of compounds that forms the structural core of fluoroquinolone antibacterials. google.com The synthesis often involves the reaction of a substituted benzoyl halide with other reagents to construct the bicyclic quinolone framework. For example, compounds like 3-chloro-2,4,5-trifluoro-benzoyl chloride are prepared and utilized as key building blocks for these complex structures. google.com

The specific substitution pattern of 2,3-dichloro-6-fluorobenzoyl chloride provides a pre-functionalized aromatic ring that can be elaborated into the quinolone system. The synthetic pathway typically involves the condensation of the benzoyl chloride or a derivative with an appropriate amine-containing fragment, followed by cyclization reactions to form the characteristic heterocyclic core of the fluoroquinolone. The halogen atoms on the ring play a crucial role in modulating the electronic properties of the molecule and can serve as handles for further synthetic transformations.

Role in the Construction of Heterocyclic Compounds (e.g., triazoles, adenines, purines)

The electrophilic nature of the acyl chloride in 2,3-dichloro-6-fluorobenzoyl chloride makes it a suitable reagent for the synthesis of various heterocyclic compounds. These reactions often involve the formation of amide or ketone linkages, which then undergo intramolecular cyclization to form the heterocyclic ring.

Triazoles: The synthesis of substituted triazoles can be achieved through various routes. One common method involves the reaction of an acyl chloride with a nitrogen-rich precursor. For example, purine-based triazoles have been synthesized using copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, a branch of "click chemistry". nih.gov In such syntheses, a substituted benzoyl chloride could be used to introduce the fluoroaryl moiety onto one of the building blocks prior to the cycloaddition step that forms the triazole ring. nih.govgoogle.com

Purines and Adenines: Purines are fundamental heterocyclic structures in medicinal chemistry. mdpi.com Synthetic routes to substituted purines often involve building the molecule from acyclic precursors or by modifying an existing purine ring system. google.commdpi.com 2,3-dichloro-6-fluorobenzoyl chloride can be used to introduce the substituted phenyl group onto the purine scaffold. For instance, it can be reacted with an amino-substituted purine to form an amide linkage, resulting in a 2,3-dichloro-6-fluorobenzoyl-substituted purine derivative. These derivatives can then be further modified to create diverse libraries of compounds for screening. heteroletters.org

| Heterocycle Class | General Synthetic Role of Benzoyl Chloride | Example Reaction |

| Triazoles | Acylation of a precursor to introduce the benzoyl group before ring formation. | Reaction with an amine to form an amide, followed by cyclization. |

| Purines/Adenines | Acylation of an amino-purine to attach the substituted phenyl group. | Direct reaction with 6-aminopurine (adenine) to form an N-acylated product. |

Applications in Complex Molecule Construction

The structural features of 2,3-dichloro-6-fluorobenzoyl chloride make it an ideal component for advanced synthetic strategies aimed at building molecular complexity efficiently.

Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. nih.govnih.gov Once identified, these fragments are optimized and grown or linked together to create a more potent lead compound. nih.govresearchgate.net

2,3-dichloro-6-fluorobenzoyl chloride is well-suited for FBDD for several reasons:

Reactive Handle: The acyl chloride group provides a reliable and reactive point for chemical ligation, allowing the fragment to be easily linked to other molecules or grown by adding new substituents.

Structural Information: The defined substitution pattern of the aromatic ring provides specific steric and electronic features that can be crucial for binding interactions. The chlorine and fluorine atoms can form specific halogen bonds or other non-covalent interactions with a target protein.

Vector for Exploration: The phenyl ring acts as a scaffold from which modifications can be made, allowing chemists to explore the chemical space around the initial fragment hit to improve binding affinity and other properties.

Convergent Synthesis: In a convergent approach, complex molecules are assembled from several smaller, independently synthesized fragments. This strategy is often more efficient than a linear synthesis where the molecule is built step-by-step. 2,3-dichloro-6-fluorobenzoyl chloride can serve as one of these key fragments. It can be prepared and purified separately and then introduced in a late-stage step of a synthesis, for example, by reacting it with another complex fragment containing a nucleophilic group like an amine or alcohol.

Divergent Synthesis: Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. nih.gov 2,3-dichloro-6-fluorobenzoyl chloride is an excellent starting point for such a strategy. The highly reactive acyl chloride can be treated with a wide variety of different nucleophiles (e.g., a panel of diverse alcohols or amines) in parallel to rapidly generate a large library of esters or amides. Each of these products shares the core 2,3-dichloro-6-fluorophenyl structure but differs in the group attached to the carbonyl, allowing for the systematic exploration of structure-activity relationships. nih.gov

Development of Novel Synthetic Routes Utilizing the Benzoyl Chloride Moiety

Research continues to focus on improving the synthesis and application of benzoyl chloride derivatives. Innovations often center on enhancing reaction efficiency, reducing environmental impact, and accessing novel chemical structures. For example, the development of solid acid catalysts for Friedel-Crafts type reactions involving acyl chlorides represents a move towards more sustainable and reusable catalytic systems. google.com

Furthermore, new methods are being developed for the selective preparation of highly substituted benzoyl chlorides. These routes may involve novel chlorination, diazotization, or chlorination reactions on functionalized benzoic acids or toluenes to yield the desired acyl chloride with high purity and yield. google.compatsnap.com The goal of these methodological advancements is to make valuable building blocks like 2,3-dichloro-6-fluorobenzoyl chloride more accessible and to expand their utility in the synthesis of next-generation complex molecules.

Synthesis and Characterization of 2,3 Dichloro 6 Fluorobenzoyl Chloride Analogues and Derivatives for Academic Exploration

Synthesis of Substituted Benzamides and Esters

The acyl chloride functionality of 2,3-dichloro-6-fluorobenzoyl chloride is highly reactive, making it an excellent electrophile for reactions with various nucleophiles. This reactivity is commonly exploited for the synthesis of substituted benzamides and esters.

The preparation of benzamides is typically achieved through the acylation of primary or secondary amines with 2,3-dichloro-6-fluorobenzoyl chloride. nih.gov The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method allows for the introduction of a wide array of substituents, depending on the choice of the amine. For example, reaction with substituted anilines yields N-aryl benzamides, while reaction with aliphatic amines produces N-alkyl benzamides. nih.gov

Similarly, esters are synthesized by reacting 2,3-dichloro-6-fluorobenzoyl chloride with alcohols or phenols. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a common method for forming the ester linkage under mild conditions. researchgate.net This approach is suitable for a broad range of alcohols, including primary, secondary, and phenolic hydroxyl groups.

The synthesis of these derivatives provides a foundational platform for creating structurally diverse molecules with tailored properties.

Table 1: Examples of Synthesized Benzamide (B126) and Ester Derivatives This table presents hypothetical data for illustrative purposes.

| Derivative Name | Amine/Alcohol Reactant | Molecular Formula | Yield (%) |

|---|---|---|---|

| N-phenyl-2,3-dichloro-6-fluorobenzamide | Aniline | C₁₃H₈Cl₂FNO | 92 |

| N-benzyl-2,3-dichloro-6-fluorobenzamide | Benzylamine (B48309) | C₁₄H₁₀Cl₂FNO | 88 |

| Methyl 2,3-dichloro-6-fluorobenzoate | Methanol | C₈H₅Cl₂FO₂ | 95 |

Preparation of Benzaldehydes and Benzyl (B1604629) Halides

Further derivatization of the benzoyl chloride core involves the transformation of the acyl chloride group into other key functionalities like aldehydes and benzyl halides.

The corresponding aldehyde, 2,3-dichloro-6-fluorobenzaldehyde, can be prepared via partial reduction of the acyl chloride. A classic method for this transformation is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate) to prevent over-reduction to the corresponding alcohol.

Conversion to benzyl halides first requires the reduction of the benzoyl chloride to 2,3-dichloro-6-fluorobenzyl alcohol. This can be accomplished using a reducing agent like lithium aluminum hydride. The resulting benzyl alcohol can then be converted to the corresponding benzyl chloride or bromide. A common method for this conversion is treatment with thionyl chloride for the benzyl chloride or phosphorus tribromide for the benzyl bromide. rsc.org Alternatively, benzylic C-H bond chlorination using reagents like N-chlorosuccinimide (NCS) under visible light irradiation presents a modern approach. organic-chemistry.org These benzyl halides are valuable intermediates for introducing the 2,3-dichloro-6-fluorobenzyl moiety through nucleophilic substitution reactions. researchgate.netsigmaaldrich.com

Table 2: Intermediates in the Synthesis of Benzaldehydes and Benzyl Halides This table presents hypothetical data for illustrative purposes.

| Compound Name | Starting Material | Reagent(s) | Key Transformation |

|---|---|---|---|

| 2,3-Dichloro-6-fluorobenzaldehyde | 2,3-Dichloro-6-fluorobenzoyl chloride | H₂, Pd/BaSO₄ | Acyl chloride to Aldehyde |

| 2,3-Dichloro-6-fluorobenzyl alcohol | 2,3-Dichloro-6-fluorobenzoyl chloride | LiAlH₄ | Acyl chloride to Alcohol |

Exploration of Poly-halogenated Aromatic Compounds with Diverse Substitution Patterns

The existing 2,3-dichloro-6-fluoro substitution pattern on the aromatic ring provides a unique electronic landscape that can be further modified to create more complex poly-halogenated systems. The directing effects of the existing halogens influence the position of subsequent substitutions.

While the ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens, forcing conditions can introduce additional substituents. More commonly, nucleophilic aromatic substitution (SNA_r) reactions can be explored, particularly if the newly introduced groups in the side chain (from sections 7.1 and 7.2) further activate the ring. For instance, a nitro group could be introduced and subsequently reduced to an amine, which could then undergo Sandmeyer reactions to introduce other halogens (Cl, Br, I) at specific positions.

Another approach involves metal-catalyzed cross-coupling reactions. If one of the chlorine atoms can be selectively converted into a boronic ester or a trialkyltin group, Suzuki or Stille coupling reactions can be employed to introduce a wide variety of substituents, including other halogenated aryl groups. The synthesis of aromatic perfluoroalkyl sulfides from aryl halides is another method to introduce diverse substitution patterns. beilstein-journals.org

Structural Diversification through Side-Chain Modifications

The derivatives synthesized in sections 7.1 and 7.2 serve as platforms for extensive structural diversification through modifications of their newly introduced side chains.

The benzamide derivatives can undergo various transformations. The N-H proton of a secondary amide can be deprotonated and alkylated to form a tertiary amide. The amide carbonyl itself can be reduced to an amine using strong reducing agents like lithium aluminum hydride, converting the benzamide into a substituted benzylamine derivative.

The ester derivatives are also amenable to further reactions. They can be hydrolyzed back to the parent benzoic acid or converted to other esters via transesterification. Reaction with Grignard reagents can transform the ester group into a tertiary alcohol.

The benzyl halides are particularly useful for diversification. They are excellent electrophiles for S_N2 reactions, allowing for the attachment of a wide range of nucleophiles. For example, reaction with sodium azide (B81097) yields a benzyl azide, which can then be used in "click chemistry" reactions. Reaction with thiols produces benzyl thioethers, and reaction with secondary amines yields tertiary benzylamines.

Spectroscopic and X-ray Characterization of Novel Derivatives

The unambiguous identification and structural confirmation of all newly synthesized compounds are paramount. A combination of spectroscopic techniques and X-ray crystallography is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information about the number, environment, and connectivity of protons. Chemical shifts and coupling constants are indicative of the electronic environment and neighboring protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule. nih.gov

¹⁹F NMR is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom on the aromatic ring.

Mass Spectrometry (MS), often high-resolution mass spectrometry (HRMS), is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch in amides and esters, and the N-H stretch in amides.

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. eurjchem.com This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Table 3: Representative Spectroscopic Data for N-phenyl-2,3-dichloro-6-fluorobenzamide This table presents hypothetical and expected data for illustrative purposes.

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2-7.8 (m, 8H), δ 8.5 (br s, 1H) | Aromatic protons from both rings and the amide N-H proton. |

| ¹³C NMR (CDCl₃) | δ 164 (C=O), δ 115-140 (aromatic C) | Carbonyl carbon of the amide and multiple signals for aromatic carbons. |

| ¹⁹F NMR (CDCl₃) | δ -110 | Single resonance corresponding to the fluorine atom on the aromatic ring. |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1670 (C=O), 1540 (N-H bend) | Characteristic vibrational frequencies for a secondary amide. |

| HRMS (ESI+) | m/z 300.0000 [M+H]⁺ | Measured mass consistent with the calculated exact mass for C₁₃H₉Cl₂FNO⁺. |

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 2,3-Dichloro-6-fluorobenzoyl chloride itself is achiral, it is frequently used to synthesize complex molecules that possess stereogenic centers. A significant future trend lies in the development of asymmetric synthesis methodologies that incorporate this benzoyl chloride moiety to produce enantiomerically pure or enriched products.

Research in this area will likely focus on:

Chiral Catalysis: Employing chiral catalysts (organocatalysts or transition-metal complexes) to control the stereochemical outcome of reactions where 2,3-Dichloro-6-fluorobenzoyl chloride is used to acylate prochiral substrates. This could involve, for instance, the kinetic resolution of racemic alcohols or amines.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate before its reaction with 2,3-Dichloro-6-fluorobenzoyl chloride to direct the stereochemistry of subsequent transformations. The auxiliary can then be removed to yield the desired chiral product.

Enantioselective Desymmetrization: Reacting 2,3-Dichloro-6-fluorobenzoyl chloride with meso-compounds, such as certain diols or diamines, in the presence of a chiral catalyst to achieve desymmetrization and form chiral, non-racemic products.

The successful development of these approaches would provide more efficient and direct routes to chiral pharmaceuticals and functional materials derived from this key building block.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The integration of 2,3-Dichloro-6-fluorobenzoyl chloride chemistry with these modern techniques is an emerging trend.

Key areas of development include:

Automated Library Synthesis: Utilizing automated flow systems to rapidly synthesize libraries of compounds for high-throughput screening in drug discovery. By systematically varying the nucleophiles (alcohols, amines, thiols) reacted with 2,3-Dichloro-6-fluorobenzoyl chloride, a diverse range of amides and esters can be generated efficiently. nih.gov

Handling of Reactive Intermediates: Acyl chlorides are highly reactive and can be moisture-sensitive. Flow reactors provide a closed, controlled environment that minimizes decomposition and side reactions. semanticscholar.org This is particularly advantageous for reactions that generate unstable intermediates, allowing them to be immediately consumed in a subsequent reaction step within a sequential flow system. nih.govresearchgate.net

Process Intensification and Scalability: Flow chemistry allows for the safe and efficient scaling of reactions. semanticscholar.org Instead of using larger and larger reactors, production can be increased by running the flow system for longer periods or by using multiple reactors in parallel. This is crucial for the industrial-scale production of active pharmaceutical ingredients (APIs) or other high-value chemicals derived from 2,3-Dichloro-6-fluorobenzoyl chloride.

The table below outlines the potential advantages of flow chemistry for reactions involving 2,3-Dichloro-6-fluorobenzoyl chloride compared to traditional batch methods.

| Feature | Batch Processing | Flow Chemistry |

| Safety | Handling large quantities of reactive acyl chloride poses risks. Thermal runaway is a concern. | Small reaction volumes in the reactor at any given time minimize risk. Superior heat transfer prevents thermal runaway. |

| Reaction Control | Mixing and temperature gradients can lead to side products and lower yields. | Precise control over stoichiometry, residence time, and temperature leads to higher selectivity and purity. nih.gov |

| Scalability | Scaling up requires significant process redevelopment and larger, specialized equipment. | Scaling is achieved by extending run time ("scaling out"), which is more straightforward and predictable. semanticscholar.org |

| Automation | Automation is complex and often limited to specific, repetitive tasks. | Readily integrated with automated pumps, valves, and analytical tools for library synthesis and process optimization. nih.gov |

Advanced Spectroscopic Characterization Techniques

As more complex molecules are synthesized using 2,3-Dichloro-6-fluorobenzoyl chloride, the need for unambiguous structural elucidation becomes paramount. While standard techniques like NMR and mass spectrometry are routine, future research will increasingly rely on more advanced and specialized spectroscopic methods.

Solid-State NMR (ssNMR): For characterizing crystalline or amorphous solid materials, such as polymers or insoluble pharmaceutical salts, derived from 2,3-Dichloro-6-fluorobenzoyl chloride. ssNMR can provide crucial information on polymorphism, molecular conformation, and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry will be essential for the precise mass determination of novel derivatives, enabling confident confirmation of elemental compositions.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules. nih.gov As novel chiral derivatives are synthesized, this technique will be indispensable for assigning absolute stereochemistry and analyzing detailed conformational features and intermolecular packing, which are critical for understanding biological activity and material properties. acs.org

Computational Design and Prediction of Novel Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For 2,3-Dichloro-6-fluorobenzoyl chloride, these methods can accelerate the discovery of new reactions and applications by predicting reactivity and guiding experimental design.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: To model reaction mechanisms and transition states for reactions involving 2,3-Dichloro-6-fluorobenzoyl chloride. This can help in understanding its reactivity profile, predicting the feasibility of new transformations, and optimizing reaction conditions.

Molecular Docking and QSAR: For derivatives synthesized for biological applications, computational tools can predict how they will bind to target proteins (molecular docking) and develop quantitative structure-activity relationships (QSAR) to guide the design of more potent analogues.

Prediction of Material Properties: For applications in materials science, computational models can be used to predict the electronic, optical, and mechanical properties of polymers or other materials incorporating the 2,3-dichloro-6-fluorobenzoyl moiety.

Expanding Synthetic Applications in Materials Science and Advanced Chemical Scaffolds

While 2,3-Dichloro-6-fluorobenzoyl chloride is a known building block for certain specialized molecules, its full potential in materials science and the synthesis of complex, high-value chemical scaffolds is yet to be realized.

Emerging trends in this area include:

Specialty Polymers: The di-chloro and fluoro substituents can impart unique properties such as thermal stability, flame retardancy, and specific solubility characteristics. Future research will explore the incorporation of this monomer into high-performance polymers like polyamides, polyesters, and polyimides for advanced engineering and electronic applications.

Functional Dyes and Pigments: The substituted benzoyl framework can serve as a core structure for the synthesis of novel organic dyes and pigments. The electronic properties conferred by the halogen substituents can be tuned to achieve desired colors and photophysical properties.

Advanced Agrochemicals and Pharmaceuticals: The compound serves as a precursor for creating complex heterocyclic systems and scaffolds. Research will continue to focus on using it to build novel molecular architectures for agrochemicals and pharmaceuticals, where the specific substitution pattern can be key to achieving high efficacy and selectivity. For instance, it is a key fragment in the synthesis of certain bioactive quinoline (B57606) derivatives. google.com

The table below summarizes potential research directions for expanding the applications of this compound.

| Application Area | Research Focus | Potential Outcomes |

| Materials Science | Synthesis and characterization of novel polyamides and polyesters. | High-performance polymers with enhanced thermal stability and chemical resistance. |

| Organic Electronics | Development of new conjugated molecules and polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Functional materials with tailored electronic and optical properties. |